

RS 8359 chemical structure and properties

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Compound of Interest

Compound Name: RS 8359

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An In-Depth Technical Guide to **RS 8359**

Introduction

RS 8359 is a novel, potent, and highly selective reversible inhibitor of monoamine oxidase A (MAO-A), which has been investigated for its antidepressant properties.^{[1][2][3]} Its high selectivity for MAO-A over MAO-B minimizes the risk of the "cheese effect," a hypertensive crisis associated with older, non-selective MAO inhibitors, thus offering a potentially safer therapeutic profile.^[3] This document provides a comprehensive overview of the chemical structure, properties, pharmacology, and metabolic pathways of **RS 8359**, intended for researchers and professionals in drug development.

Chemical Structure and Properties

RS 8359, with the IUPAC name 4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile, is a chiral molecule existing as a racemic mixture of (R)- and (S)-enantiomers.^{[4][5][6]} The core structure consists of a cyclopenta[d]pyrimidine ring system linked to a benzonitrile moiety.

(R)-RS 8359

r_struct

(S)-RS 8359

s_struct

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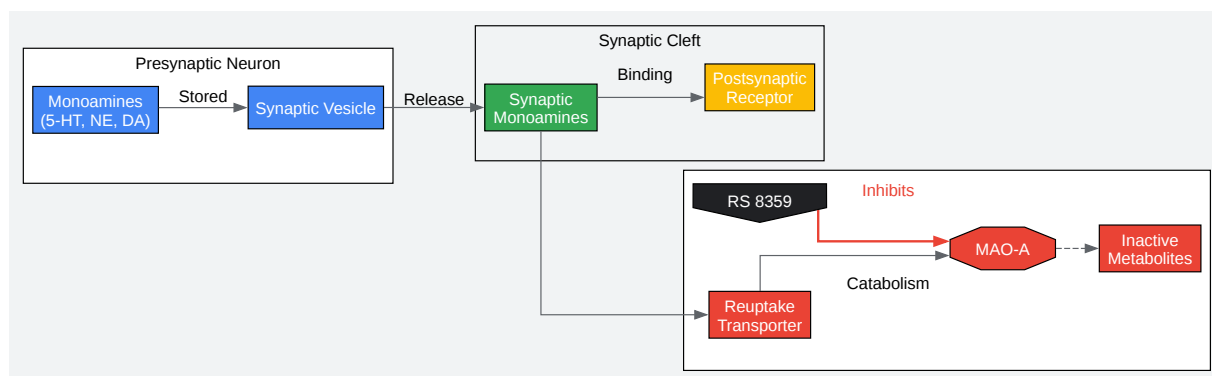
Caption: Chemical structures of the (S) and (R) enantiomers of **RS 8359**.

Table 1: Chemical and Physical Properties of **RS 8359**

Property	Value	Reference(s)
IUPAC Name	4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzonitrile	[4]
Molecular Formula	C ₁₄ H ₁₂ N ₄ O	[1][5][7]
Molecular Weight	252.27 g/mol	[1][5][7]
CAS Number	105365-76-2	[1]
Appearance	White to off-white solid	[1]
Stereochemistry	Racemic	[5]
SMILES	<chem>OC1C2=NC=NC(NC3=CC=C(C#N)C=C3)=C2CC1</chem>	[1]
InChI Key	YKTSVZRWKHWINV-UHFFFAOYSA-N	[4][5]
Solubility	Soluble in DMSO at 50 mg/mL (with heating)	[1]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.	[1]

Pharmacology and Mechanism of Action

RS 8359 is a reversible inhibitor of monoamine oxidase A (MAO-A).[1][3] MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting MAO-A, **RS 8359** increases the synaptic concentration of these neurotransmitters, which is the basis for its antidepressant effect.



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Caption: Mechanism of action of **RS 8359** as a MAO-A inhibitor.

In Vitro Activity and Selectivity

RS 8359 is highly selective for MAO-A. Studies using mouse brain mitochondrial preparations showed potent inhibition of 5-hydroxytryptamine (5-HT) deamination (a MAO-A mediated process) but very weak inhibition of β -phenylethylamine (PEA) deamination (a MAO-B mediated process).

Table 2: In Vitro MAO-A Inhibition by **RS 8359**

Parameter	Value	Substrate	Preparation	Reference(s)
IC ₅₀ (MAO-A)	0.52 μ M	5-HT	Mouse brain mitochondrial prep.	[5][8][9]
% Inhibition (MAO-B)	20% at 100 μ M	PEA	Mouse brain mitochondrial prep.	[8][9]
Selectivity Ratio (MAO-A : MAO-B)	~2200 : 1	-	-	[3][10]

Pharmacokinetics and Metabolism

The pharmacokinetics of **RS 8359** are characterized by rapid oral absorption and significant stereoselectivity in its metabolism and clearance.[11]

Stereoselective Pharmacokinetics

Following oral administration of racemic **RS 8359**, plasma concentrations of the (R)-enantiomer are substantially higher than those of the (S)-enantiomer across all species tested, including rats, mice, dogs, monkeys, and humans.[12] This is due to the rapid metabolism and clearance of the (S)-enantiomer.[12]

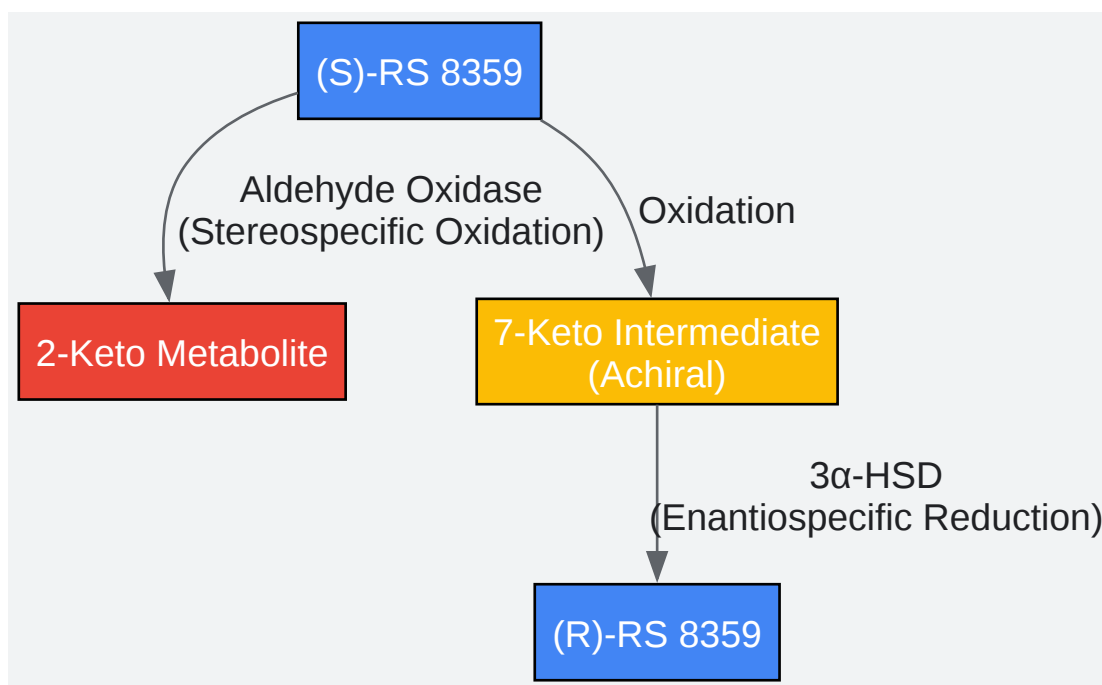
Table 3: Stereoselective Exposure Following Racemic **RS 8359** Administration

Species	AUC (R) : AUC (S) Ratio	Reference(s)
Rat	2.6 : 1	[12]
Mouse	3.8 : 1	[12]
Dog	31 : 1	[12]
Monkey	238 : 1	[12]
Human	(S)-enantiomer almost negligible	[12]

Metabolic Pathways: Oxidation and Chiral Inversion

The primary metabolic pathways for **RS 8359** involve stereoselective oxidation and chiral inversion.

- **2-Oxidation:** The rapid clearance of the (S)-enantiomer is primarily due to its stereospecific oxidation to a 2-keto metabolite.^[13] This reaction is catalyzed by the cytosolic enzyme aldehyde oxidase (AO).^[13]
- **Chiral Inversion:** A portion of the (S)-enantiomer undergoes chiral inversion to the more stable (R)-enantiomer.^{[1][14]} This process occurs via an oxidation-reduction cycle. The (S)-enantiomer is first oxidized at the 7-hydroxy position to an intermediate 7-keto derivative. This achiral ketone is then enantiospecifically reduced to form the (R)-enantiomer.^[1] The enzyme responsible for the enantiospecific reduction has been identified as 3 α -hydroxysteroid dehydrogenase (3 α -HSD).^[1]



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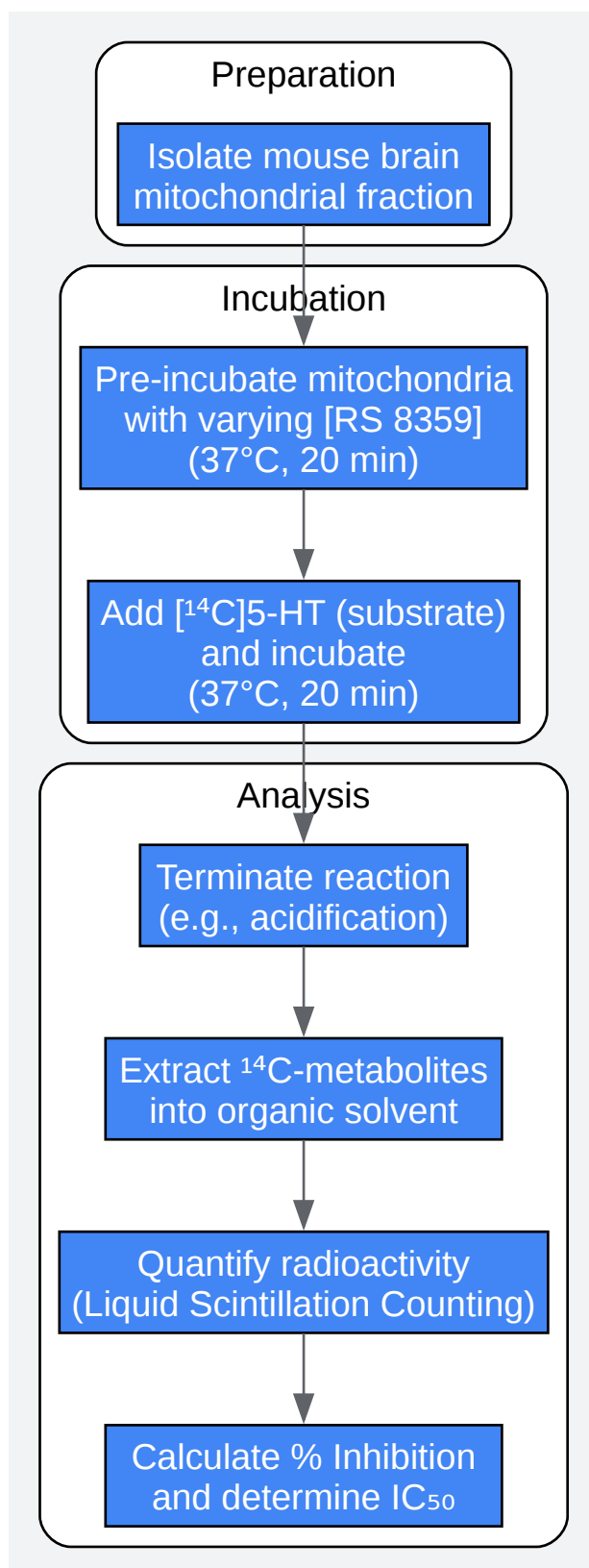
Caption: Metabolic pathways of **RS 8359**, including stereoselective oxidation and chiral inversion.

Key Experimental Protocols

The following sections describe the general methodologies used in the preclinical evaluation of **RS 8359**, as inferred from published abstracts. Note that detailed, step-by-step protocols for replication are not available in the cited literature.

In Vitro MAO-A Inhibition Assay

This workflow outlines the general procedure for determining the IC_{50} of **RS 8359** against MAO-A.



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Caption: General experimental workflow for the in vitro MAO-A inhibition assay.

- Objective: To determine the concentration of **RS 8359** required to inhibit 50% of MAO-A activity.
- Methodology:
 - Enzyme Source: A mitochondrial preparation from mouse brain was used as the source of MAO-A.[8]
 - Inhibition: Various concentrations of **RS 8359** were pre-incubated with the mitochondrial preparation.[8]
 - Reaction: The enzymatic reaction was initiated by adding a radiolabeled MAO-A substrate, [¹⁴C]5-HT.[8]
 - Quantification: After a set incubation period, the reaction was stopped. The resulting ¹⁴C-labeled metabolites were extracted and quantified using liquid scintillation counting.[8]
 - Data Analysis: The percentage of MAO-A inhibition was calculated for each concentration of **RS 8359** to determine the IC₅₀ value.[8]

Chiral Inversion Metabolism Study

- Objective: To investigate the mechanism of chiral inversion from the (S)- to the (R)- enantiomer.
- Methodology:
 - Biological Matrix: Subcellular fractions (cytosolic and microsomal) from rat liver were used. [1]
 - Oxidation Step: The (S)-enantiomer was incubated with the subcellular fractions in the presence of cofactors (NADP for cytosolic enzymes, NAD for microsomal enzymes) to observe its oxidation to the 7-keto intermediate.[1]
 - Reduction Step: The 7-keto intermediate was incubated with the subcellular fractions in the presence of reducing cofactors (NADPH for cytosolic, NADH for microsomal) to observe the formation of the (R)- and (S)-alcohols.[1]

- Analysis: The concentrations of the (R)- and (S)-enantiomers and the keto intermediate were determined at various time points using a chiral HPLC method.
- Enzyme Identification: The specific enzyme responsible for the enantiospecific reduction (3 α -HSD) was purified from rat liver cytosol and identified using nano-LC/MS/MS.[1]

Conclusion

RS 8359 is a potent and highly selective reversible MAO-A inhibitor. Its pharmacology is distinguished by a favorable safety profile, avoiding the tyramine-induced hypertensive crisis common to older MAOIs. The compound's pharmacokinetics are complex and stereoselective, dominated by the rapid metabolism of the (S)-enantiomer via aldehyde oxidase and a unique chiral inversion pathway to the more stable (R)-enantiomer, mediated by an oxidation-reduction cycle involving 3 α -HSD. These characteristics make **RS 8359** an important molecule for research into the treatment of depression and the study of stereoselective drug metabolism. Further investigation would require access to more detailed quantitative data and replicable experimental protocols.

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